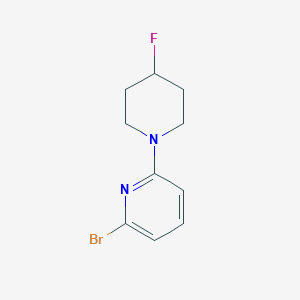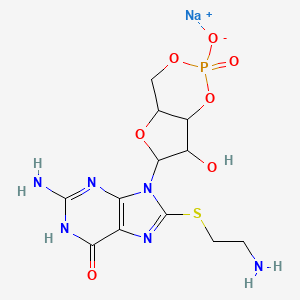![molecular formula C13H22O3Si2 B12072130 Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 3789-85-3](/img/structure/B12072130.png)
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a specialized organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of trimethylsilyl groups, which enhance its stability and reactivity. It is commonly used in organic synthesis and analytical chemistry due to its ability to act as a protective group for carboxylic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds as follows:
Reaction of Benzoic Acid with Trimethylsilyl Chloride:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
-
Hydrolysis
Reagents: Water or aqueous acid/base.
Conditions: Typically carried out at room temperature.
Products: Benzoic acid and trimethylsilanol.
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild to moderate temperatures.
Products: Substituted benzoic acid derivatives.
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Varies depending on the oxidizing agent used.
Products: Oxidized benzoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water, aqueous acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Substitution: Amines, alcohols, or other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Applications De Recherche Scientifique
Chemistry
In chemistry, benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is used as a protecting group for carboxylic acids during multi-step synthesis. It helps prevent unwanted reactions at the carboxyl group, allowing for selective transformations at other functional groups.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the preparation of complex organic compounds.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their role in drug development and as intermediates in the synthesis of active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl groups provide steric hindrance, preventing reactions at the carboxyl group. This allows for selective transformations at other functional groups in the molecule. Upon completion of the desired reactions, the protecting groups can be removed through hydrolysis, regenerating the original carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2,6-Bis(trimethylsilyloxy)benzoic acid trimethylsilyl ester
Uniqueness
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific substitution pattern and the presence of trimethylsilyl groups. These features confer enhanced stability and reactivity, making it a valuable compound in organic synthesis and analytical chemistry. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection.
Propriétés
Numéro CAS |
3789-85-3 |
|---|---|
Formule moléculaire |
C13H22O3Si2 |
Poids moléculaire |
282.48 g/mol |
Nom IUPAC |
trimethylsilyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-10-8-7-9-11(12)13(14)16-18(4,5)6/h7-10H,1-6H3 |
Clé InChI |
BNAGIDDOEKUJRZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC=C1C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)



![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)


